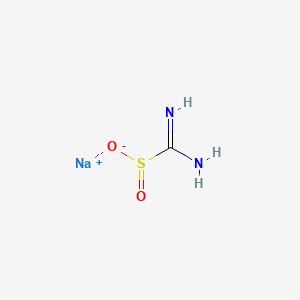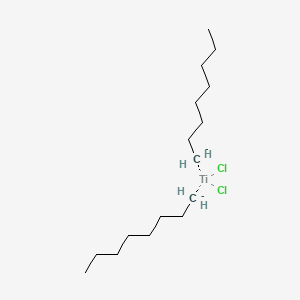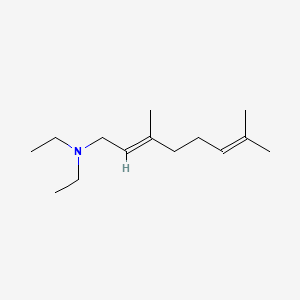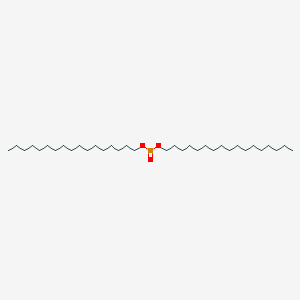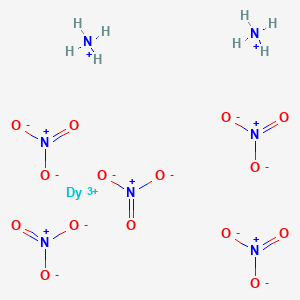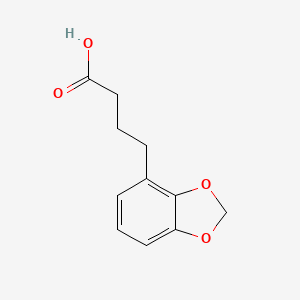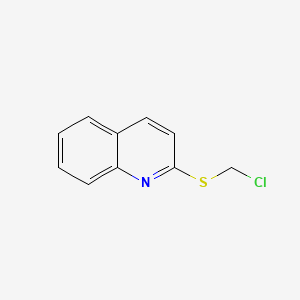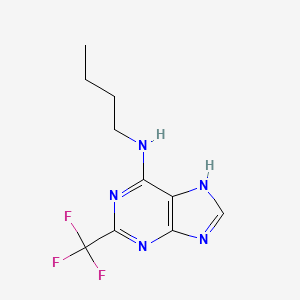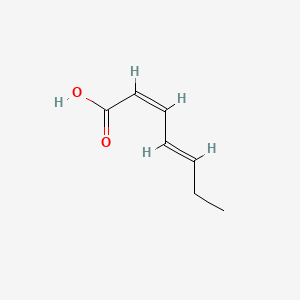
Bis((1,1'-biphenyl)-4-yl)iodochromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((1,1’-biphenyl)-4-yl)iodochromium is a complex organometallic compound that features chromium as its central metal atom, coordinated with two biphenyl ligands and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1,1’-biphenyl)-4-yl)iodochromium typically involves the reaction of chromium trichloride with biphenyl ligands in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The iodine atom is introduced through the reaction with an iodine-containing reagent, such as iodobenzene, under controlled conditions .
Industrial Production Methods
While specific industrial production methods for Bis((1,1’-biphenyl)-4-yl)iodochromium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis((1,1’-biphenyl)-4-yl)iodochromium can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands around the chromium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction could produce lower oxidation state species.
Aplicaciones Científicas De Investigación
Bis((1,1’-biphenyl)-4-yl)iodochromium has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bis((1,1’-biphenyl)-4-yl)iodochromium exerts its effects involves the coordination of the biphenyl ligands to the chromium center, which stabilizes the metal and allows it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)chromium(II) iodide
- Bis(benzene)chromium
- Chromium hexacarbonyl
Uniqueness
Bis((1,1’-biphenyl)-4-yl)iodochromium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other chromium compounds may not be as effective.
Propiedades
Número CAS |
85409-47-8 |
|---|---|
Fórmula molecular |
C24H18CrI |
Peso molecular |
485.3 g/mol |
Nombre IUPAC |
iodochromium(2+);phenylbenzene |
InChI |
InChI=1S/2C12H9.Cr.HI/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h2*1,3-10H;;1H/q2*-1;+3;/p-1 |
Clave InChI |
URBBTCWQAHDMMV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Cr+2]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


